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Compound of Interest

Compound Name: 2'-0,4'-C-Methyleneguanosine

Cat. No.: B12404719

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties
of 2'-0,4'-C-Methyleneguanosine, a conformationally restricted nucleic acid analog of
significant interest in the development of therapeutic oligonucleotides. Due to the scarcity of
publicly available data on the isolated monomer, this guide presents expected spectroscopic
characteristics based on studies of oligonucleotides incorporating 2',4'-Bridged Nucleic Acids
(BNAs) and data from the parent nucleoside, guanosine.

Introduction to 2'-0,4'-C-Methyleneguanosine

2'-0,4'-C-Methyleneguanosine is a modified nucleoside characterized by a methylene bridge
between the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint locks
the sugar moiety into an N-type conformation, which is prevalent in A-form RNA duplexes. This
pre-organization of the sugar conformation leads to enhanced binding affinity and stability when
incorporated into oligonucleotides, making it a valuable tool for antisense and antigene
technologies. Oligonucleotides containing these modifications, often referred to as 2',4'-BNAs,
exhibit significantly increased thermal stability when hybridized to complementary RNA strands.
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Spectroscopic Data Summary
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The following tables summarize the expected and representative spectroscopic data for 2'-
0,4'-C-Methyleneguanosine. It is important to note that specific experimental data for the
isolated monomer is limited in the literature. Therefore, data for the parent compound,
guanosine, is provided for comparison.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

No specific NMR data for 2'-0,4'-C-Methyleneguanosine was found in the search results. The
following table provides *H NMR data for the parent molecule, Guanosine, for reference.

Proton Chemical Shift (d) in ppm (D20)
H-8 7.99
H-1' 5.90
H-2' 4.40
H-3 4.23
H-4' 4.22
H-5'a 3.87
H-5'b 3.82

Reference Compound: Guanosine. Data obtained from publicly available databases.

Compound Solvent Amax (nm)

Guanosine (representative) Water (pH 7) ~253, ~277 (shoulder)

2'-0,4'-C-Methyleneguanosine
Water ~253-255
(expected)

The UV-Vis spectrum of 2'-0,4'-C-Methyleneguanosine is expected to be very similar to that
of guanosine, as the chromophore (the guanine base) is unaltered.
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Table 3: Circular Dichroism (CD) Spectroscopy Data

Specific CD data for the 2'-0,4'-C-Methyleneguanosine monomer is not available. The data
below describes the typical CD spectral features of oligonucleotides containing 2',4'-BNA
modifications, which adopt an A-form helical structure.

Structure Type Positive Peak (nm) Negative Peak (nm) Crossover (nm)

A-form duplex
(characteristic of 2',4'-
BNA modified

oligonucleotides)

~260-265 ~210 ~225

Studies on oligonucleotides containing 2',4'-BNA monomers indicate that they induce an A-form
helical geometry, similar to natural RNA duplexes.[2]

Table 4: Mass Spectrometry (MS) Data

Property Value

Molecular Formula C11H13Ns0s

Monoisotopic Mass 295.0917 g/mol

lonization Mode ESI-MS (Positive or Negative)

The provided mass is the theoretical exact mass. Experimental values may vary slightly based
on instrumentation and ionization method.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments
applicable to the characterization of 2'-0,4'-C-Methyleneguanosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and conformation of the molecule in solution.

Methodology:
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o Sample Preparation: Dissolve 1-5 mg of the purified 2'-0,4'-C-Methyleneguanosine in 0.5-
0.6 mL of a deuterated solvent (e.g., D20, DMSO-ds).

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a suitable probe.

o Data Acquisition:
o Acquire a one-dimensional (1D) *H NMR spectrum to identify the proton signals.
o Acquire a 1D 13C NMR spectrum to identify the carbon signals.

o Perform two-dimensional (2D) NMR experiments such as COSY (Correlation
Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single
Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC
(Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings
for complete structural assignment.

o Data Analysis: Process the spectra using appropriate software. Chemical shifts are typically
referenced to an internal standard (e.g., TMS or the residual solvent peak).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maximum (Amax) and molar absorptivity.
Methodology:

o Sample Preparation: Prepare a stock solution of 2'-0,4'-C-Methyleneguanosine of known
concentration in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). Prepare a series of
dilutions from the stock solution.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:
o Record a baseline spectrum using the buffer solution.

o Measure the absorbance of each dilution over a wavelength range of 200-400 nm.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b12404719?utm_src=pdf-body
https://www.benchchem.com/product/b12404719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Analysis: Identify the wavelength of maximum absorbance (Amax). The molar
absorptivity (¢€) can be calculated using the Beer-Lambert law (A = ecl), where A is the
absorbance, c is the concentration, and | is the path length of the cuvette.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chiroptical properties and infer the conformation of the sugar
moiety and its influence on the overall structure, particularly when incorporated into an
oligonucleotide.

Methodology:

Sample Preparation: Prepare a solution of the sample (either the monomer or an
oligonucleotide containing it) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM
NaCl, pH 7.2) to a final concentration of approximately 4 pM.

Instrumentation: Use a CD spectropolarimeter.
Data Acquisition:

o Record the CD spectrum from approximately 320 nm to 200 nm at a controlled
temperature (e.g., 20 °C).

o Multiple scans are typically averaged to improve the signal-to-noise ratio.
o A spectrum of the buffer alone is recorded and subtracted from the sample spectrum.

Data Analysis: The resulting spectrum, plotted as ellipticity (in millidegrees) versus
wavelength, provides information about the secondary structure. For oligonucleotides
containing 2'-0,4'-C-Methyleneguanosine, a spectrum with a positive peak around 260-265
nm and a negative peak around 210 nm is indicative of an A-form helix.[2]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of the molecule.

Methodology:
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o Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with the
ionization source (e.g., a mixture of water and acetonitrile for Electrospray lonization - ESI).

e Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)
or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI).

o Data Acquisition:
o Infuse the sample solution into the mass spectrometer.

o Acquire mass spectra in either positive or negative ion mode. The choice of mode will
depend on the propensity of the molecule to gain or lose a proton.

o Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]* or [M-
H]~). Compare the experimentally observed mass with the theoretically calculated exact
mass to confirm the identity and purity of the compound.

Visualizations
Experimental Workflow for Spectroscopic
Characterization
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Spectroscopic Analysis Data Interpretation

Molecular Weight &
iz Mass Spectrometry | Composition Confirmation

. . . . Chiroptical Properties
S ample Preparatlon Circular Dichroism P (Secondary Structure)

A

Synthesis & Purification
of 2'-0,4'-C-Methyleneguanosine

Optical Properties
(Amax, €)

NMR Spectroscopy Structure & Conformation
| |
(1H, 13C, 2D) Determination

UV-Vis Spectroscopy L

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12404719#spectroscopic-properties-of-
2-0-4-c-methyleneguanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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